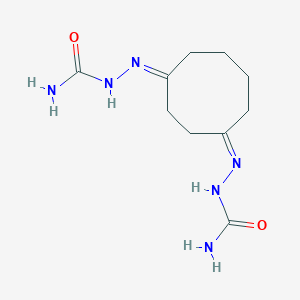![molecular formula C26H20N6 B296106 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBI, and it has been synthesized using different methods to enhance its properties. In
Mécanisme D'action
The mechanism of action of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is not yet fully understood. However, scientific research has shown that this compound interacts with DNA, leading to the inhibition of DNA replication and cell division. This mechanism of action is responsible for the anti-cancer properties of BBI.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) have been extensively studied. This compound has been shown to possess excellent anti-cancer properties, making it useful in the development of anti-cancer drugs. Additionally, BBI has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) in lab experiments include its excellent anti-cancer properties, and its ability to exhibit fluorescence properties. Additionally, the synthesis method of BBI is relatively simple, and the yield of the final product is high. However, the limitations of using BBI in lab experiments include its limited solubility in water, and its toxicity towards some cell lines.
Orientations Futures
The future directions for 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) include its potential use in the development of anti-cancer drugs. Additionally, BBI can be used in the development of fluorescent sensors for the detection of various compounds. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in various fields.
Conclusion
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been found to exhibit excellent anti-cancer properties and fluorescence properties. Further research is needed to fully understand the mechanism of action of BBI, and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) involves the reaction between 1,1'-Biphenyl-4,4'-diamine and 1,2-diaminobenzene in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is then purified using recrystallization. The yield of this synthesis method is relatively high, and the purity of the final product is excellent.
Applications De Recherche Scientifique
2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole) has been extensively studied due to its potential applications in various fields. This compound has been found to exhibit excellent fluorescence properties, making it useful in the development of fluorescent sensors. Additionally, BBI has been shown to possess excellent anti-cancer properties, and it has been used in the development of anti-cancer drugs.
Propriétés
Formule moléculaire |
C26H20N6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
N-[4-[4-(1H-benzimidazol-2-ylamino)phenyl]phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C26H20N6/c1-2-6-22-21(5-1)29-25(30-22)27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-26-31-23-7-3-4-8-24(23)32-26/h1-16H,(H2,27,29,30)(H2,28,31,32) |
Clé InChI |
DMCGYLOETYXJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
